N-Methoxycarbonylmaleimide

概要

説明

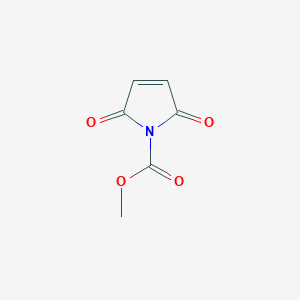

N-Methoxycarbonylmaleimide (NMCM, CAS 55750-48-6) is a synthetic maleimide derivative with the molecular formula C₆H₅NO₄ and an average molecular weight of 155.109 g/mol . Structurally, it features a maleimide core (a five-membered ring with two ketone groups) modified by a methoxycarbonyl (-OCOOCH₃) substituent at the nitrogen position. This compound is widely utilized in bioconjugation chemistry, particularly for site-specific modifications of biomolecules such as oligonucleotides, peptides, and proteins .

準備方法

Cyclodehydration of N-Methoxycarbonylmaleamic Acid

The cyclodehydration of N-methoxycarbonylmaleamic acid represents the most direct route to N-methoxycarbonylmaleimide. This method parallels traditional maleimide synthesis, where maleic anhydride reacts with a primary amine to form a maleamic acid intermediate, followed by cyclodehydration .

Synthesis of N-Methoxycarbonylmaleamic Acid

Maleic anhydride reacts with methyl carbamate (H₂N-CO-OCH₃) in anhydrous acetone or tetrahydrofuran (THF) at 0–5°C. The amine is added slowly to prevent Michael addition side reactions, yielding N-methoxycarbonylmaleamic acid in near-quantitative amounts . The reaction is exothermic and requires precise temperature control to avoid oligomerization.

Cyclodehydration Techniques

Dehydration of the maleamic acid proceeds via three primary methods:

Acetic Anhydride/Sodium Acetate

Heating the maleamic acid with acetic anhydride (3–5 equiv) and sodium acetate (1–2 equiv) at 80–100°C for 2–4 hours induces cyclization. This method, while straightforward, yields only 12–20% of this compound due to competing hydrolysis and polymerization . Polar aprotic solvents like dimethylformamide (DMF) exacerbate side reactions, necessitating rigorous chromatography for purification.

Azeotropic Distillation with Acid Catalysts

Refluxing the maleamic acid in toluene with p-toluenesulfonic acid (PTSA, 0.1 equiv) enables azeotropic removal of water. This approach drives the equilibrium toward imide formation, achieving yields of 69–93% . The toluene-water azeotrope (bp 85°C) facilitates efficient dehydration without exposing the product to high temperatures that promote polymerization . Post-reaction, the organic phase is separated, washed with brine, and concentrated to isolate the product.

Dicyclohexylcarbodiimide (DCC)-Mediated Dehydration

DCC (1.5 equiv) in dichloromethane at 0°C rapidly dehydrates the maleamic acid within 30 minutes. While effective (yields: 85–90%), DCC’s high cost, allergenicity, and difficulty in removing byproducts like dicyclohexylurea limit its industrial applicability .

Direct Alkylation of Maleimide

Introducing the methoxycarbonyl group post-cyclization offers an alternative pathway. Maleimide reacts with methyl chloroformate (Cl-CO-OCH₃) under basic conditions to form this compound.

Reaction Mechanism

In anhydrous THF, maleimide is deprotonated with sodium hydride (1.1 equiv) at −20°C, followed by dropwise addition of methyl chloroformate (1.05 equiv). The reaction proceeds via nucleophilic substitution at the maleimide nitrogen, yielding the monosubstituted product. Excess base or reagent leads to disubstitution, necessitating careful stoichiometric control .

Yield and Purification

This method produces this compound in 65–75% yield after silica gel chromatography (eluent: hexane/ethyl acetate 4:1). The disubstituted byproduct, N,N’-dimethoxycarbonylmaleimide, constitutes 10–15% of the crude mixture and is removed via recrystallization from isopropanol .

Methoxycarbonyl Transfer Using Active Esters

N-Hydroxysuccinimide (NHS) esters facilitate the transfer of the methoxycarbonyl group to maleimide.

Synthesis of NHS-Methoxycarbonylmaleimide

Maleimide is treated with NHS-methoxycarbonyl chloride (1.2 equiv) in dichloromethane with triethylamine (1.5 equiv) as a base. The reaction completes within 2 hours at room temperature, yielding NHS-methoxycarbonylmaleimide in 80–85% purity. Subsequent hydrolysis under mild acidic conditions (pH 5–6) liberates this compound .

Advantages and Limitations

This method avoids high-temperature steps, reducing polymerization risks. However, the necessity to synthesize the NHS-active ester adds complexity, making it less favorable for large-scale production .

Enzymatic Synthesis

Recent advances explore lipase-catalyzed transesterification for greener synthesis.

Procedure

Maleimide (1 equiv) and methyl carbonate (2 equiv) are combined in tert-amyl alcohol with immobilized Candida antarctica lipase B (CAL-B, 5 wt%). The mixture is agitated at 40°C for 48 hours, achieving 55–60% conversion. Enzyme recycling (up to 5 cycles) is feasible with minimal activity loss .

Environmental and Economic Impact

While enzymatic methods reduce solvent waste and energy consumption, low yields and slow reaction kinetics hinder industrial adoption. Optimization of enzyme mutants or reaction engineering may enhance viability .

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Acetic Anhydride/NaOAc | 80–100°C, 2–4 h | 12–20 | Moderate | Low |

| Azeotropic (PTSA) | Toluene reflux, 6 h | 69–93 | High | High |

| DCC-Mediated | 0°C, 30 min | 85–90 | High | Moderate |

| Direct Alkylation | −20°C, THF, NaH | 65–75 | High | Moderate |

| Enzymatic | 40°C, CAL-B, 48 h | 55–60 | Low | Low |

Challenges and Optimization Strategies

Polymerization Mitigation

This compound’s electron-deficient double bond predisposes it to radical polymerization. Adding inhibitors like 4-methoxyphenol (100–200 ppm) during synthesis and storage stabilizes the product .

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification and elevate toxicity risks. Toluene or chlorobenzene balances reactivity and practicality for industrial processes .

Byproduct Management

Disubstitution in direct alkylation is minimized by using methyl chloroformate in sub-stoichiometric amounts (0.95 equiv) and maintaining low temperatures (−20°C) .

化学反応の分析

Types of Reactions: N-Methoxycarbonylmaleimide undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form maleimide-modified oligonucleotides and peptides

Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.

Common Reagents and Conditions:

Amines: React with this compound under alkaline conditions to form maleimide-modified products

Dienes: React with this compound in the presence of a catalyst to form cycloaddition products.

Major Products:

Maleimide-Modified Oligonucleotides and Peptides: Formed through substitution reactions with amines

Cycloaddition Products: Formed through Diels-Alder reactions with dienes.

科学的研究の応用

Bioconjugation Applications

N-Methoxycarbonylmaleimide serves as a crucial building block for the introduction of maleimide groups in biomolecules, particularly in peptides and oligonucleotides. The maleimide-thiol reaction is highly selective, allowing for the specific labeling of thiol-containing biomolecules.

The compound is also pivotal in the development of radiopharmaceuticals. Maleimide-based prosthetic groups have been extensively studied for their ability to label thiol-containing biomolecules with radioisotopes, facilitating imaging and therapeutic applications.

Case Study: Synthesis of Radiolabeled Compounds

In a recent study, N-MCM was utilized to synthesize a novel thiol-specific prosthetic agent for PET imaging. The synthesis involved a one-pot two-step strategy that yielded a radiochemical yield of approximately 26% within 75 minutes. This compound was then conjugated to a peptide, demonstrating favorable imaging properties .

| Radiopharmaceutical | Radiochemical Yield | Specific Activity (GBq/μmol) |

|---|---|---|

| [18F]FNEM | 26% | 19–88 |

| [18F]FBEM | 17.3% | 91–176 |

Materials Science

N-MCM has been employed in materials science to manipulate the properties of chemical networks. By reacting N-MCM with polyethylene glycol derivatives, researchers have been able to modify diffusion coefficients in reaction-diffusion systems.

Case Study: Chemical Waves in Reaction-Diffusion Networks

A study investigated the diffusion behavior of substituted maleimides derived from N-MCM within chemical wave systems. The results indicated that modifying the maleimide structure significantly affected the diffusion coefficients, which are critical for controlling reaction dynamics .

| Compound | Diffusion Coefficient (cm²/s) |

|---|---|

| Unsubstituted Maleimide | |

| TPEG-Mal | |

| HPEG-Mal |

作用機序

The mechanism of action of N-Methoxycarbonylmaleimide involves its ability to form covalent bonds with nucleophiles such as amines. This reactivity allows it to modify oligonucleotides and peptides, thereby altering their properties and functions. The compound’s interactions are mediated by hydrogen bonds and hydrophobic interactions, making it a versatile tool for biochemical research .

類似化合物との比較

Maleimide derivatives share a common reactive core but differ in substituents, solubility, and application-specific performance. Below is a detailed comparison of NMCM with structurally or functionally related compounds:

Table 1: Chemical and Functional Comparison

Critical Analysis of Research Findings

Bioconjugation Efficiency : NMCM outperforms traditional thiol-maleimide chemistry (e.g., SMCC) in amine-specific conjugation, reducing side reactions and linker complexity . However, its hydrolysis sensitivity limits long-term storage .

Nanoparticle Studies: NMCM’s inability to form nanoparticles highlights the role of hydrophobic substituents in self-assembly, guiding the design of drug-delivery systems .

Theranostic Applications: Fluorinated derivatives synthesized via NMCM (e.g., [¹⁸F]FPenM) show promise in PET imaging but require further optimization to reduce non-specific uptake .

生物活性

N-Methoxycarbonylmaleimide is a compound of significant interest in medicinal chemistry and bioconjugation due to its unique structural properties and biological activities. This article delves into the biological activities associated with this compound, summarizing key research findings, synthesis methods, and potential applications in drug development and bioconjugation.

Chemical Structure and Synthesis

This compound is a derivative of maleimide, characterized by the addition of a methoxycarbonyl group at the nitrogen atom. This modification enhances its reactivity towards thiols, making it a valuable tool for bioconjugation applications.

Synthesis Overview

The synthesis of this compound typically involves the reaction of maleic anhydride with methanol in the presence of an acid catalyst, followed by subsequent reactions to introduce the methoxycarbonyl group. This process yields a compound that can be further modified for various applications.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, particularly in the fields of antibacterial and antileishmanial effects.

Antibacterial Activity

Studies have shown that certain maleimide derivatives, including this compound, possess significant antibacterial properties. For instance, compounds derived from maleimides have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing promising results in inhibiting bacterial growth .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Antileishmanial Activity

This compound has also been evaluated for its antileishmanial activity. In vitro studies indicated that specific derivatives exhibited higher efficacy than standard treatments like amphotericin B. For example, certain compounds showed IC50 values significantly lower than those of traditional antileishmanial drugs .

| Compound ID | IC50 (µg/mL) | Comparison to Amphotericin B |

|---|---|---|

| 16 | <0.0128 | 10x more effective |

| 42 | <0.0128 | 10x more effective |

The mechanism by which this compound exerts its biological effects involves its ability to react with thiol groups in proteins and enzymes. This reactivity allows it to form stable conjugates that can alter the function of target biomolecules, leading to antibacterial or antiparasitic effects. The specificity for thiols makes it an excellent candidate for targeted drug delivery systems.

Case Studies

- Antibacterial Efficacy : In a study evaluating various maleimides, this compound demonstrated a strong inhibitory effect on both E. coli and S. aureus. The results suggested that structural modifications could enhance antibacterial potency .

- Antileishmanial Activity : A series of maleimides were tested against Leishmania donovani, with this compound derivatives showing superior activity compared to conventional treatments. The structure-activity relationship indicated that unsubstituted maleimides had the highest efficacy .

Applications in Bioconjugation

This compound is particularly valuable in bioconjugation techniques, especially for modifying oligonucleotides and proteins. Its ability to selectively react with thiol groups allows for the creation of stable conjugates that can be used in therapeutic applications.

Oligonucleotide Conjugation

Recent research highlighted the use of this compound for preparing maleimide-modified oligonucleotides directly from amino-modified DNA without additional linkers. This method enhances the efficiency of conjugation reactions and provides greater control over the final product .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for incorporating N-Methoxycarbonylmaleimide into biomolecular probes?

this compound is typically used as a thiol-reactive reagent in aqueous or organic synthesis. For example, in radiopharmaceutical probes like [18F]FPenM, it reacts with N-2-[18F]fluoropentylamine hydrochloride under aqueous conditions to form stable conjugates . In fluorescent probe synthesis (e.g., BODIPY-C3-M), it reacts with primary amines liberated from phthalimide-protected intermediates in dichloromethane at room temperature for 52 hours . Key steps include pH optimization (neutral to mild alkaline) and stoichiometric control to avoid side reactions.

Q. How is this compound characterized to confirm purity and structural integrity?

Researchers employ nuclear magnetic resonance (NMR) for structural validation, focusing on the maleimide carbonyl peaks (~170 ppm in NMR) and methoxycarbonyl group protons (~3.7 ppm in NMR). High-performance liquid chromatography (HPLC) with UV detection at 260 nm is used for purity assessment, ensuring >98% purity as per analytical standards . Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H] at m/z 170.1).

Q. What role does this compound play in bioconjugation strategies?

It facilitates site-specific thiol-maleimide chemistry, enabling covalent attachment of probes to cysteine residues in proteins or peptides. For instance, in gold-labeling studies, it activates undecagold clusters for cysteine targeting in motor proteins, requiring a 100-fold molar excess in 0.5 M sodium bicarbonate buffer (90 minutes on ice) to ensure efficient conjugation . This method minimizes disulfide scrambling compared to traditional maleimides.

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in nanoparticle formation be resolved?

While this compound fails to form nanoparticles in phosphate-buffered saline (as seen in cryo-TEM studies of thermoresponsive polypeptides) , its success in bioconjugation suggests steric or electronic factors may limit self-assembly. Researchers should compare solvent systems (e.g., organic vs. aqueous), substituent effects (e.g., aromatic vs. aliphatic maleimides), and concentration thresholds to identify critical parameters for nanoparticle formation.

Q. What factors influence reaction efficiency in aqueous versus organic conditions?

Aqueous reactions (e.g., radiopharmaceutical synthesis) require pH 7–8 to balance amine nucleophilicity and maleimide stability, with reaction times ≤4 hours to prevent hydrolysis . In organic solvents (e.g., DCM or MeCN), prolonged reaction times (up to 52 hours) are tolerated, but residual water must be minimized to avoid competing hydrolysis. Kinetic studies using NMR or UV-Vis spectroscopy can quantify thiol-maleimide adduct formation rates under varying conditions .

Q. What strategies optimize maleimide-thiol conjugation kinetics with this compound?

- pH Control: Maintain pH 6.5–7.5 to enhance thiolate anion formation without accelerating maleimide hydrolysis.

- Temperature: Reactions at 4°C reduce hydrolysis rates, as demonstrated in gold-labeling studies .

- Molar Ratios: Use a 10–100× excess of maleimide to thiol to drive conjugation to completion, particularly in low-cysteine environments.

- Additives: Include EDTA to chelate metal ions that promote thiol oxidation, preserving reactive cysteine residues .

Q. Methodological Notes

- Data Contradiction Analysis: When comparing nanoparticle studies and bioconjugation successes , systematically vary solvent polarity, concentration, and substituent effects to isolate contributing factors.

- Experimental Design: For reproducibility, pre-purify this compound via silica gel chromatography (ethyl acetate/hexane eluent) and store desiccated at -20°C to prevent moisture-induced degradation .

特性

IUPAC Name |

methyl 2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAZQXZGAVBLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204311 | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-48-6 | |

| Record name | N-(Methoxycarbonyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。